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Compound of Interest

Compound Name: Ethyl diethoxyacetate

Cat. No.: B020216 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of Ethyl diethoxyacetate, providing researchers, scientists, and drug

development professionals with a comprehensive reference for the characterization of this

compound.

Ethyl diethoxyacetate, a key building block in organic synthesis, possesses the chemical

formula C₈H₁₆O₄ and is systematically named ethyl 2,2-diethoxyacetate. Its unique structural

features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and

quality control in research and industrial applications. This guide presents a detailed summary

of its NMR, IR, and MS data, complete with experimental protocols and a visual representation

of the analytical workflow.

Chemical Structure and Identifiers:

Identifier Value

IUPAC Name ethyl 2,2-diethoxyacetate

CAS Number 6065-82-3[1]

Molecular Formula C₈H₁₆O₄[1]

Molecular Weight 176.21 g/mol [1]

SMILES CCOC(C(=O)OCC)OCC[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR spectra of Ethyl diethoxyacetate were acquired in deuterated

chloroform (CDCl₃).

¹H NMR Spectral Data
The proton NMR spectrum reveals four distinct signals, corresponding to the different types of

protons in the molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.72 s - -CH(OEt)₂

4.21 q 7.1 -C(=O)OCH₂CH₃

3.65 q 7.1 -CH(OCH₂CH₃)₂

1.25 t 7.1 -C(=O)OCH₂CH₃

1.24 t 7.1 -CH(OCH₂CH₃)₂

¹³C NMR Spectral Data
The carbon NMR spectrum shows six unique carbon signals, consistent with the molecular

structure.

Chemical Shift (δ) ppm Assignment

168.4 C=O

100.5 -CH(OEt)₂

62.3 -CH(OCH₂CH₃)₂

61.2 -C(=O)OCH₂CH₃

15.1 -CH(OCH₂CH₃)₂

14.1 -C(=O)OCH₂CH₃
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Experimental Protocol: NMR Spectroscopy
A sample of Ethyl diethoxyacetate was dissolved in deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400

MHz NMR spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a

relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were accumulated with a

relaxation delay of 2 seconds. The data was processed using standard Fourier transform

algorithms.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl diethoxyacetate, recorded as a liquid film between potassium

bromide (KBr) plates, displays characteristic absorption bands indicative of its functional

groups.[2]

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2978 Strong C-H stretch (alkane)

1755 Strong C=O stretch (ester)

1128 Strong C-O stretch (ether and ester)

1065 Strong C-O stretch (ether)

Experimental Protocol: FT-IR Spectroscopy
A drop of neat Ethyl diethoxyacetate was placed between two polished potassium bromide

(KBr) plates to form a thin liquid film. The IR spectrum was recorded using a Fourier Transform

Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the

clean KBr plates was acquired and subtracted from the sample spectrum to correct for

atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Ethyl diethoxyacetate provides information

about its molecular weight and fragmentation pattern, aiding in its structural elucidation.
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m/z Relative Intensity (%) Assignment

131 100 [M - OCH₂CH₃]⁺

103 55 [M - COOCH₂CH₃]⁺

75 40 [CH(OCH₂CH₃)]⁺

47 35 [CH₂CH₂OH]⁺

29 60 [CH₂CH₃]⁺

Note: The molecular ion peak (M⁺) at m/z 176 is often weak or absent in the EI spectrum of

acetals.

Experimental Protocol: Electron Ionization Mass
Spectrometry
The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer

(GC-MS) equipped with an electron ionization (EI) source. The sample was injected into the

GC, and the separated analyte was introduced into the ion source. The molecules were

bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged

fragments were accelerated and separated based on their mass-to-charge ratio by a

quadrupole mass analyzer.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Ethyl diethoxyacetate.
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Spectroscopic Analysis Workflow for Ethyl diethoxyacetate
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Ethyl diethoxyacetate 97 6065-82-3 [sigmaaldrich.com]

2. Ethyl diethoxyacetate | C8H16O4 | CID 80169 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Diethoxyacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020216#spectroscopic-data-of-ethyl-diethoxyacetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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